molecular formula C10H11N3O2 B2747249 N-{[(pyridin-2-yl)carbamoyl]methyl}prop-2-enamide CAS No. 2094294-98-9

N-{[(pyridin-2-yl)carbamoyl]methyl}prop-2-enamide

Cat. No.: B2747249
CAS No.: 2094294-98-9
M. Wt: 205.217
InChI Key: FDPHXTZHRPXZQN-UHFFFAOYSA-N
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Description

N-{[(pyridin-2-yl)carbamoyl]methyl}prop-2-enamide is a compound that features a pyridine ring, a carbamoyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[(pyridin-2-yl)carbamoyl]methyl}prop-2-enamide typically involves the reaction of pyridin-2-ylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which then reacts with the pyridin-2-ylamine to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: N-{[(pyridin-2-yl)carbamoyl]methyl}prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-{[(pyridin-2-yl)carbamoyl]methyl}prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[(pyridin-2-yl)carbamoyl]methyl}prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • N-(pyridin-2-yl)benzamide
  • N-(pyridin-2-yl)acetamide
  • N-(pyridin-2-yl)propionamide

Comparison: N-{[(pyridin-2-yl)carbamoyl]methyl}prop-2-enamide is unique due to the presence of the prop-2-enamide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it suitable for specific applications .

Properties

IUPAC Name

N-[2-oxo-2-(pyridin-2-ylamino)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-9(14)12-7-10(15)13-8-5-3-4-6-11-8/h2-6H,1,7H2,(H,12,14)(H,11,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPHXTZHRPXZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC(=O)NC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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